N-(3-ヒドロキシアダマンタン-1-イル)アセトアミド

概要

説明

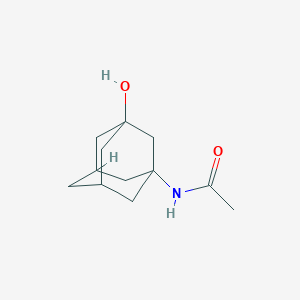

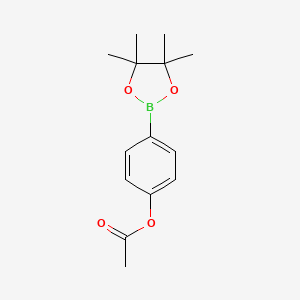

N-(3-Hydroxyadamantan-1-yl)acetamide, commonly referred to as 3-HA, is an important synthetic compound used in a variety of scientific research applications. 3-HA is a cyclic amide that is produced through a multi-step synthesis process. It is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

科学的研究の応用

血糖値恒常性

“N-(3-ヒドロキシアダマンタン-1-イル)アセトアミド”は、血糖値の維持に役割を果たすことが知られています。これは、血糖値の恒常性に不可欠なDPP-4酵素の活性を阻害することによって実現します。 このメカニズムは、血糖値の調節が損なわれている糖尿病などの状態の管理に特に有益です .

DPP-4阻害

この化合物は、DPP-4阻害剤として機能します。DPP-4阻害剤は、2型糖尿病の治療における治療の可能性で注目を集めている薬物クラスです。 この酵素を阻害することにより、インクレチンホルモンのレベルを高め、インスリン分泌を増加させ、グルカゴン放出を減少させるのに役立ちます .

合成と薬理学的応用

近年の医薬品化学研究のトレンドは、“N-(3-ヒドロキシアダマンタン-1-イル)アセトアミド”を含むグリプチン類の合成と薬理学的応用に焦点を当てています。 これらの研究は、糖尿病などの慢性疾患の長期管理のためのより効果的で安全な薬剤を開発することを目指しています .

鎮痛作用

パラセタモールのアダマンチル類似体には、“N-(3-ヒドロキシアダマンタン-1-イル)アセトアミド”などの化合物が含まれ、強力な鎮痛作用を持つことが報告されています。 これらの化合物は、カンナビノイド受容体と直接相互作用したり、COX酵素を阻害したりすることなく、疼痛管理のための新しい道を開きます .

作用機序

Target of Action

The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .

Mode of Action

N-(3-Hydroxyadamantan-1-yl)acetamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that N-(3-Hydroxyadamantan-1-yl)acetamide may have favorable ADME properties.

Result of Action

The inhibition of DPP-4 by N-(3-Hydroxyadamantan-1-yl)acetamide leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .

Safety and Hazards

生化学分析

Biochemical Properties

N-(3-Hydroxyadamantan-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme known for its role in deactivating incretin hormones responsible for insulin catabolism . N-(3-Hydroxyadamantan-1-yl)acetamide acts as an inhibitor of DPP-4, thereby influencing glucose metabolism and insulin regulation. Additionally, it interacts with opioid peptides, modulating pain responses .

Cellular Effects

N-(3-Hydroxyadamantan-1-yl)acetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, N-(3-Hydroxyadamantan-1-yl)acetamide enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake in pancreatic beta cells . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

The molecular mechanism of N-(3-Hydroxyadamantan-1-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of incretin hormones . This inhibition leads to prolonged activity of incretin hormones, enhancing insulin secretion and reducing blood glucose levels. Additionally, N-(3-Hydroxyadamantan-1-yl)acetamide influences gene expression by modulating transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Hydroxyadamantan-1-yl)acetamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that N-(3-Hydroxyadamantan-1-yl)acetamide maintains its inhibitory effects on DPP-4, leading to sustained improvements in glucose metabolism and insulin regulation

Dosage Effects in Animal Models

The effects of N-(3-Hydroxyadamantan-1-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4, improving glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatic and renal toxicity have been observed. Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(3-Hydroxyadamantan-1-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors related to glucose metabolism, such as glucokinase and insulin receptors . The compound’s inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance insulin secretion and glucose uptake. This modulation of metabolic flux contributes to improved glycemic control.

Transport and Distribution

Within cells and tissues, N-(3-Hydroxyadamantan-1-yl)acetamide is transported and distributed through specific transporters and binding proteins. It is known to interact with carrier proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and distribution within the body.

Subcellular Localization

The subcellular localization of N-(3-Hydroxyadamantan-1-yl)acetamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations influences its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)